molecular formula C9H12N2OS B1664574 2-Pyridineacetamide, 5-ethylthio- CAS No. 30820-98-5

2-Pyridineacetamide, 5-ethylthio-

Cat. No. B1664574
CAS RN: 30820-98-5
M. Wt: 180.27 g/mol
InChI Key: MIIFCZOIICEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridineacetamide, 5-ethylthio- is a biochemical.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds including pyridines and pyrimidinones were synthesized starting from citrazinic acid, with 2-pyridineacetamides being a central component. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal Properties

Innovative heterocycles were synthesized incorporating a thiadiazole moiety, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were assessed as insecticidal agents against the cotton leafworm, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Synthesis of Functionalized Pyridines

A new synthesis method for 2-pyridineacetamides was developed, showcasing an unusual rearrangement of amidines. This method provides a pathway for the creation of various 2-pyridineacetamide derivatives (Beccalli et al., 2002).

Antifolate Agents

Compounds were synthesized as potential dihydrofolate reductase inhibitors and antitumor agents, with classical antifolate derivatives showing excellent inhibition capabilities. These findings indicate the potential for medical applications, particularly in treating tumors (Gangjee et al., 2007).

Synthesis of Polysubstituted Pyridines

β-Aminocrotononitrile was used to synthesize polysubstituted pyridines, which serve as precursors for the formation of various bicyclic and polycyclic compounds. This synthesis showcases the versatility of pyridine derivatives in creating complex molecular structures (Abu-Shanab et al., 2006).

properties

CAS RN

30820-98-5

Product Name

2-Pyridineacetamide, 5-ethylthio-

Molecular Formula

C9H12N2OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanethioamide

InChI

InChI=1S/C9H12N2S/c1-2-7-3-4-8(11-6-7)5-9(10)12/h3-4,6H,2,5H2,1H3,(H2,10,12)

InChI Key

MIIFCZOIICEVNB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CC(=S)N

Canonical SMILES

CCC1=CN=C(C=C1)CC(=S)N

Appearance

Solid powder

Other CAS RN

30820-98-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Pyridineacetamide, 5-ethylthio-;  AG 41;  AG41;  AG-41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridineacetamide, 5-ethylthio-
Reactant of Route 2
Reactant of Route 2
2-Pyridineacetamide, 5-ethylthio-
Reactant of Route 3
Reactant of Route 3
2-Pyridineacetamide, 5-ethylthio-
Reactant of Route 4
Reactant of Route 4
2-Pyridineacetamide, 5-ethylthio-
Reactant of Route 5
2-Pyridineacetamide, 5-ethylthio-
Reactant of Route 6
2-Pyridineacetamide, 5-ethylthio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.